molecular formula C8H6ClFO4S B2607788 Methyl 4-chloro-3-(fluorosulfonyl)benzoate CAS No. 1955499-69-0

Methyl 4-chloro-3-(fluorosulfonyl)benzoate

Cat. No.: B2607788
CAS No.: 1955499-69-0
M. Wt: 252.64
InChI Key: IGUQAMIOIRORLU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(fluorosulfonyl)benzoate (CAS: 1955499-69-0) is a synthetic benzoate ester with the molecular formula C₈H₆ClFO₄S and a molecular weight of 252.65 g/mol . Its structure features a chloro substituent at the para position (C4) and a fluorosulfonyl (-SO₂F) group at the meta position (C3) on the benzene ring.

Properties

IUPAC Name

methyl 4-chloro-3-fluorosulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUQAMIOIRORLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(fluorosulfonyl)benzoate typically involves the esterification of 4-chloro-3-(fluorosulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoates, reduced benzoates, and sulfonic acid derivatives .

Scientific Research Applications

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is used in a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The reactivity and applications of benzoate esters are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
Methyl 4-chloro-3-(fluorosulfonyl)benzoate C₈H₆ClFO₄S Cl (C4), -SO₂F (C3) Chloro, fluorosulfonyl 252.65
Methyl 4-chlorobenzoate C₈H₇ClO₂ Cl (C4) Chloro 170.59
Methyl 4-fluorobenzoate C₈H₇FO₂ F (C4) Fluoro 154.14
Methyl 2-chlorobenzoate C₈H₇ClO₂ Cl (C2) Chloro 170.59
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Triazine, sulfonylurea (C3, C4) Sulfonylurea, methyl ester 381.36

Key Observations :

  • Substituent Position : Unlike simpler analogs (e.g., methyl 4-chlorobenzoate), the target compound’s fluorosulfonyl group at C3 introduces steric hindrance and electronic effects, enhancing reactivity in nucleophilic substitution or cross-coupling reactions .
  • Comparison with Sulfonylurea Herbicides : Metsulfuron methyl ester () contains a sulfonylurea group linked to a triazine ring, enabling herbicidal activity via acetolactate synthase inhibition. In contrast, the fluorosulfonyl group in the target compound may serve as a precursor for sulfonamide synthesis but lacks direct pesticidal functionality .

Biological Activity

Methyl 4-chloro-3-(fluorosulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Benzoate moiety : The core structure is based on a benzoic acid derivative.
  • Chloro group : Positioned at the para position relative to the ester group, which may influence its reactivity and biological interactions.
  • Fluorosulfonyl group : This functional group enhances the compound's electrophilicity, making it a potential candidate for covalent bonding with nucleophilic sites in enzymes.

The biological activity of this compound primarily involves its interaction with specific enzymes. The mechanism can be summarized as follows:

  • Covalent Bond Formation : The fluorosulfonyl group can form covalent bonds with nucleophilic residues (such as cysteine or serine) in target enzymes. This leads to irreversible inhibition of enzyme activity.
  • Enzyme Inhibition : By modifying the active site of enzymes, this compound can effectively block their function, which may be beneficial in therapeutic contexts where enzyme activity contributes to disease pathology.

Biological Activity and Research Findings

Research has highlighted several key aspects of the biological activity of this compound:

  • Enzyme Inhibition Studies : It has been shown to inhibit various enzymes through covalent modification. For instance, studies indicate that compounds with similar structures exhibit significant inhibition against targets like serine proteases and kinases .
  • Potential Therapeutic Applications : Given its ability to inhibit critical enzymes involved in disease processes, this compound is being investigated for potential applications in drug development, particularly for conditions such as cancer and infectious diseases .

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase : A related study demonstrated that fluorosulfonyl-containing compounds can effectively inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis in Plasmodium falciparum, the malaria-causing parasite. This inhibition could lead to new antimalarial therapies .
  • Anti-inflammatory Properties : In animal models, compounds similar to this compound have shown efficacy in reducing inflammation and pain, suggesting potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameMolecular FormulaUnique Features
Methyl 4-chloro-2-(fluorosulfonyl)benzoateC₉H₈ClF₃O₃SDifferent chloro position; potential for varied activity
Methyl 5-chloro-2-(fluorosulfonyl)benzoateC₉H₈ClF₃O₃SSimilar structure; investigated for enzyme inhibition
Methyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoateC₉H₈ClF₄O₃SContains two fluorine atoms; enhanced reactivity

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